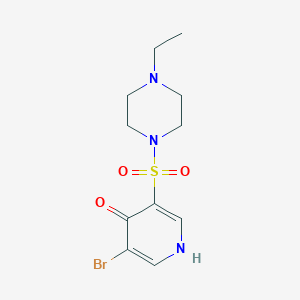

3-Bromo-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-ol

説明

3-Bromo-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-ol (CAS: 1352522-52-1) is a brominated pyridine derivative functionalized with a sulfonylated 4-ethylpiperazine group and a hydroxyl substituent. This compound is primarily utilized as a pharmaceutical intermediate, with applications in drug discovery and organic synthesis.

特性

分子式 |

C11H16BrN3O3S |

|---|---|

分子量 |

350.23 g/mol |

IUPAC名 |

3-bromo-5-(4-ethylpiperazin-1-yl)sulfonyl-1H-pyridin-4-one |

InChI |

InChI=1S/C11H16BrN3O3S/c1-2-14-3-5-15(6-4-14)19(17,18)10-8-13-7-9(12)11(10)16/h7-8H,2-6H2,1H3,(H,13,16) |

InChIキー |

QLCBDNKACDWJRH-UHFFFAOYSA-N |

正規SMILES |

CCN1CCN(CC1)S(=O)(=O)C2=CNC=C(C2=O)Br |

製品の起源 |

United States |

準備方法

3-ブロモ-5-((4-エチルピペラジン-1-イル)スルホニル)ピリジン-4-オールの合成は、通常、複数のステップで構成されます。 一般的な方法の1つには、鈴木・宮浦カップリング反応が含まれます。これは、広く適用されている遷移金属触媒による炭素–炭素結合形成反応です 。この反応は、穏和な条件で官能基許容性があることで知られており、複雑な有機分子の合成に適しています。

化学反応の分析

科学研究用途

この化合物は、幅広い科学研究用途があります。 これは、ピペリジン誘導体の合成に使用されます。ピペリジン誘導体は、医薬品業界において、薬物設計において重要です。 さらに、これは、医薬品化学に関連する複雑な複素環系の調製に使用されます.

科学的研究の応用

Anticancer Applications

Research has shown that 3-Bromo-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-ol exhibits promising anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

| HeLa | 18.0 |

The mechanism of action appears to involve the inhibition of key enzymes involved in cell proliferation and survival, suggesting its potential as a lead compound for developing new anticancer therapies .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity. It has been tested against several bacterial strains, showcasing effectiveness particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

The presence of the sulfonamide group enhances its interaction with bacterial enzymes, which is crucial for its antimicrobial efficacy .

Study on Anticancer Efficacy

A comprehensive study evaluated the anticancer effects of various derivatives of pyridine compounds, including 3-Bromo-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-ol. The results indicated that this compound induced apoptosis in cancer cells, as evidenced by flow cytometry assays and caspase activation studies .

Antimicrobial Screening

Another research effort focused on synthesizing and testing a series of sulfonyl-piperazine derivatives for their antimicrobial properties. The study highlighted that modifications to the piperazine moiety significantly influenced the antibacterial activity of the compounds, with 3-Bromo-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-ol being one of the most potent candidates against Staphylococcus aureus and Bacillus subtilis .

作用機序

3-ブロモ-5-((4-エチルピペラジン-1-イル)スルホニル)ピリジン-4-オールの作用機序には、特定の分子標的および経路との相互作用が含まれます。 正確な分子標的および経路は、化合物を使用する特定の用途と状況によって異なる場合があります .

類似化合物との比較

Structural and Functional Group Differences

Commercial Availability and Suppliers

- 3-Bromo-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-ol : Supplied by Ambeed, Inc. (USA) for research-scale applications .

- 3-Bromo-5-((4-isopropylpiperazin-1-yl)sulfonyl)pyridin-4-amine : Available from Hairui Chemical (China) as a pharmaceutical intermediate .

- 5-Bromo-4-(piperazin-1-yl)pyridine-3-sulfonic acid : Offered by Hairui Chemical with 97% purity for custom synthesis .

生物活性

3-Bromo-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-ol, a compound with the CAS number 1352522-52-1, has garnered attention in recent years for its potential biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Bromo-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-ol is C₁₁H₁₆BrN₃O₃S, with a molecular weight of 350.23 g/mol. The compound features a pyridine ring substituted with a bromine atom and a sulfonyl group linked to a piperazine moiety, which is critical for its biological activity.

Research indicates that compounds with similar structures often exhibit diverse biological activities due to their ability to interact with various biological targets. For instance, sulfonamide derivatives have been shown to inhibit carbonic anhydrases (CAs), which are enzymes crucial for maintaining acid-base balance and facilitating gas exchange in tissues. The inhibition of specific CA isoforms can lead to therapeutic effects in conditions like glaucoma and epilepsy .

Biological Activities

1. Antimicrobial Activity:

Compounds similar to 3-Bromo-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-ol have demonstrated significant antimicrobial properties. For example, pyrazolo[4,3-c]pyridine sulfonamides have been reported to exhibit potent inhibitory activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

2. Anticancer Potential:

Studies on related compounds suggest that they may possess anticancer properties. For instance, certain derivatives have shown cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation . The structure–activity relationship (SAR) analyses indicate that modifications in the piperazine or sulfonamide groups can enhance anticancer activity.

3. Enzyme Inhibition:

The compound's ability to inhibit specific enzymes is noteworthy. Research has indicated that sulfonamide derivatives can act as inhibitors of phosphodiesterase (PDE) and kinases, which are involved in various signaling pathways linked to cancer progression and inflammation .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds with similar structural features to 3-Bromo-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-ol exhibited minimum inhibitory concentrations (MICs) ranging from 15.625 μM to 125 μM against these pathogens, indicating potent antibacterial activity .

Study 2: Cytotoxicity Against Cancer Cell Lines

In another investigation, derivatives of pyrazolo[4,3-c]pyridine were tested for their cytotoxic effects on A549 lung cancer cells. The most active compounds showed IC50 values as low as 26 µM, suggesting significant potential for further development as anticancer agents .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。